molecular formula C14H24O4S B13438575 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B13438575
M. Wt: 288.40 g/mol
InChI Key: KXKDZLRTIFHOHW-OJROKELRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a cyclohexane ring substituted with isopropyl and methyl groups, along with a hydroxy-oxathiolane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is to begin with (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol, which can be synthesized through the hydrogenation of pulegoneThe final step involves the deprotection of the hydroxyl group and the esterification of the carboxylate moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxathiolane ring produces a diol. Substitution reactions can yield a variety of esters or amides, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation or pain perception. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C14H24O4S

Molecular Weight

288.40 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12-,14+/m1/s1

InChI Key

KXKDZLRTIFHOHW-OJROKELRSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C

Origin of Product

United States

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